molecular formula C9H9BrF3NO B13285803 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13285803
M. Wt: 284.07 g/mol
InChI Key: UFBYOCPPSTZWEC-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of amino, bromo, and fluoro substituents, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common approach is the Staudinger cycloaddition, which is used to form the initial ring structure. This method involves the reaction of an azide with a ketene to produce a monocyclic β-lactam

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H9BrF3NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2

InChI Key

UFBYOCPPSTZWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(CO)(F)F)N)F)Br

Origin of Product

United States

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